molecular formula C14H20O3 B8775906 Ethyl (4-butoxyphenyl)acetate CAS No. 4547-58-4

Ethyl (4-butoxyphenyl)acetate

Cat. No.: B8775906
CAS No.: 4547-58-4
M. Wt: 236.31 g/mol
InChI Key: PUIBRHJUTVHVPI-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Phenylacetates within Organic Chemistry

Alkyl phenylacetates are a class of organic compounds characterized by a phenyl group and a carboxylic acid functional group, with the acidic proton replaced by an alkyl group, forming an ester. wikipedia.org Phenylacetic acid, the parent compound, is a white solid with a honey-like odor and is a known catabolite of phenylalanine. wikipedia.org These compounds are significant in various fields. For instance, phenylacetic acid itself is used in the production of perfumes, penicillin G, and diclofenac. wikipedia.org

The versatility of alkyl phenylacetates makes them valuable intermediates in organic synthesis. They can undergo various reactions, such as diastereoselective aldol (B89426) reactions, to create more complex molecules. For example, methyl phenylacetate (B1230308) can react with different aldehydes to produce β-hydroxy-α-phenyl esters with high diastereoselectivity, which are useful in the synthesis of bioactive natural products. organic-chemistry.org Furthermore, dihalogenation of phenylacetate derivatives using hypervalent iodine reagents provides a metal-free method for synthesizing gem-dihalogenated α-carbonyl compounds. organic-chemistry.org

The applications of alkyl phenylacetates extend to the pharmaceutical industry, where they serve as building blocks for various drugs. For example, Ethyl (2Z)-Chloro[(4-Methoxyphenyl)Hydrazono]Acetate is a key intermediate in the synthesis of the anticoagulant Apixaban. vandvpharma.com

Research Significance and Objectives for Ethyl (4-butoxyphenyl)acetate

This compound is an ester with the molecular formula C14H18O3. ontosight.ai It is synthesized through a condensation reaction between 4-butoxyphenol (B117773) and ethyl acetate (B1210297). ontosight.ai Research on this specific compound is driven by its potential applications as an intermediate in several industries.

One of the primary research objectives for this compound is its use as a building block for more complex molecules, particularly in the pharmaceutical sector. ontosight.ai Its structural features, including the butoxy and ethyl acetate groups attached to a phenyl ring, make it a versatile precursor for the synthesis of various target compounds. ontosight.ai

Additionally, due to its characteristic odor, this compound is of interest to the fragrance and flavor industries. ontosight.ai Research in this area focuses on its synthesis and purification to meet the standards required for use in consumer products.

The compound also serves as an intermediate in the production of certain pesticides and agrochemicals, highlighting its importance in agricultural applications. ontosight.ai

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular FormulaC14H18O3 ontosight.aiuni.lu
Molecular Weight234.29 g/mol ontosight.ai
Alternate Nameethyl 2-(4-butoxyphenyl)acetate (B14745994) uni.lu

Further research aims to explore and optimize the synthesis of this compound and to investigate its reactivity in various chemical transformations to develop new synthetic methodologies and novel compounds with potential biological or material science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4547-58-4

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 2-(4-butoxyphenyl)acetate

InChI

InChI=1S/C14H20O3/c1-3-5-10-17-13-8-6-12(7-9-13)11-14(15)16-4-2/h6-9H,3-5,10-11H2,1-2H3

InChI Key

PUIBRHJUTVHVPI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Butoxyphenyl Acetate and Analogues

Established Synthetic Pathways for Ethyl (4-butoxyphenyl)acetate Precursors and Derivatives

Traditional synthetic routes provide a reliable foundation for the preparation of this compound and related molecules. These methods include fundamental reactions such as esterification, cross-coupling, and condensation, which are widely used in organic synthesis to construct the core molecular framework and introduce desired functional groups.

Esterification is a cornerstone reaction for the synthesis of esters, including this compound. youtube.com The most common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk In the context of this compound, this would involve reacting (4-butoxyphenyl)acetic acid with ethanol (B145695).

The reaction is a reversible condensation process where water is eliminated. youtube.com To drive the equilibrium towards the formation of the ester, the reaction is typically heated, and a dehydrating agent or a method to remove water (like a Dean-Stark apparatus) is often employed. The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by the alcohol (ethanol). chemguide.co.uk A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate which then collapses, eliminating a molecule of water and, after deprotonation, yielding the final ester product and regenerating the acid catalyst. chemguide.co.ukyoutube.com

Variations of this process exist to improve yields and accommodate sensitive substrates. For instance, using a large excess of the alcohol can also shift the equilibrium to favor product formation. Alternative methods include reacting the carboxylate salt with an alkyl halide or using coupling agents that activate the carboxylic acid. Graphene oxide has been shown to be an efficient and reusable heterogeneous acid catalyst for a wide range of esterification reactions. organic-chemistry.org

Reaction TypeReactantsCatalystKey Features
Fischer Esterification (4-butoxyphenyl)acetic acid, EthanolStrong Acid (e.g., H₂SO₄)Reversible, requires heat, water removal enhances yield. chemguide.co.uk
Williamson Ether Synthesis (for precursor) 4-Hydroxyphenylacetic acid ethyl ester, 1-Bromobutane (B133212)Base (e.g., K₂CO₃)Forms the butoxy ether linkage on the phenyl ring.
Acyl Chloride Method (4-butoxyphenyl)acetyl chloride, EthanolBase (e.g., Pyridine)Highly reactive, often proceeds at lower temperatures.

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential for synthesizing analogues such as ethyl (4-phenylphenyl)acetate. jeolusa.comresearchgate.net The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely used in the pharmaceutical industry due to its versatility and functional group tolerance. researchgate.net

For the synthesis of ethyl (4-phenylphenyl)acetate, a typical Suzuki coupling would involve reacting ethyl 4-bromophenylacetate with phenylboronic acid. jeolusa.com The reaction requires a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). jeolusa.commdpi.com

The catalytic cycle generally proceeds through three main steps:

Oxidative Addition : The organic halide (ethyl 4-bromophenylacetate) reacts with the Pd(0) catalyst to form a Pd(II) complex. libretexts.org

Transmetalation : The organoboron compound (phenylboronic acid), activated by the base, transfers its organic group to the Pd(II) complex. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Reactant AReactant BCatalystBaseSolventYield
Ethyl 4-bromophenylacetatePhenylboronic acidPd(OAc)₂K₂CO₃Water with TBABSignificant yields reported jeolusa.com
Ethyl 4-bromophenylacetatePhenylboronic acidPd(OAc)₂Na₂CO₃Acetone/WaterSignificant yields reported jeolusa.com
Ethyl 4-bromophenylacetatePhenylboronic acidPd(OAc)₂Na₂CO₃[bmim]PF₆/WaterSignificant yields reported jeolusa.com

Condensation reactions, which form larger molecules from smaller units with the concurrent loss of a small molecule like water or an alcohol, are fundamental in synthesizing a variety of organic structures, including precursors and analogues of this compound.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. google.comgoogle.com For example, ethyl trifluoroacetate (B77799) can undergo a Claisen condensation with ethyl acetate using sodium ethoxide as a catalyst to synthesize ethyl 4,4,4-trifluoroacetoacetate, a key intermediate for various pharmaceuticals and pesticides. google.com This type of reaction could be adapted to create more complex side chains on phenylacetate (B1230308) structures.

The Aldol (B89426) condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone. This reaction is particularly useful for extending carbon chains. In one proposed pathway, an aldol condensation between ethyl acetoacetate (B1235776) and 2,4-dimethoxybenzaldehyde (B23906) is the initial step in a multi-component reaction to form a complex dihydropyrimidine (B8664642) derivative. mdpi.com

Another relevant reaction is the Knoevenagel condensation , which is a modification of the aldol condensation. It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (like diethyl malonate or ethyl cyanoacetate) in the presence of a weak base. reddit.com This reaction is highly efficient for creating carbon-carbon double bonds.

Advanced Synthetic Routes and Strategies for this compound

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally friendly methods. These advanced strategies focus on sustainable protocols and novel catalytic systems to improve the synthesis of this compound and its analogues.

"Green chemistry" principles are increasingly being applied to organic synthesis to reduce environmental impact. For the synthesis of analogues like ethyl (4-phenylphenyl)acetate via Suzuki coupling, significant progress has been made in developing more sustainable protocols. jeolusa.comresearchgate.net A key development is the use of water as a reaction solvent, which is a significant improvement over environmentally harmful organic solvents typically used in such couplings. researchgate.net

These aqueous Suzuki reactions often employ a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to facilitate the interaction between the organic substrates and the aqueous medium. mdpi.com The use of water as the primary solvent not only reduces pollution but also simplifies the purification process, often allowing for product isolation through simple recrystallization. researchgate.net Furthermore, research has explored microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. researchgate.net These green approaches aim to make the synthesis more cost-effective and suitable for educational and industrial settings. jeolusa.comresearchgate.net

The choice of catalyst is pivotal in modern organic synthesis, dictating the efficiency, selectivity, and scope of a reaction.

Palladium-catalyzed systems are dominant in cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com Catalysts such as Pd(OAc)₂ and Pd(PPh₃)₄ are commonly used. jeolusa.comlibretexts.org The effectiveness of these catalysts is often enhanced by the choice of ligands, which can stabilize the palladium species and modulate its reactivity. Research continues to develop more robust and active palladium catalysts, including palladacycles, which offer thermal stability and insensitivity to air and water. libretexts.org Palladium catalysts are also used in other transformations, such as carbonylative syntheses and acylations. nih.govresearchgate.netsemanticscholar.org

Metal-free approaches represent a significant frontier in sustainable chemistry, aiming to avoid the cost, toxicity, and environmental concerns associated with transition metals. organic-chemistry.org While specific metal-free syntheses for this compound are not prominently detailed, the principles can be applied. Organocatalysis, for example, uses small organic molecules to catalyze reactions. For esterification, Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) have been used as surfactant-type catalysts that function in water. organic-chemistry.org For C-C bond formation, reactions analogous to cross-coupling can sometimes be achieved under metal-free conditions, for example, through tandem reactions mediated by non-metallic reagents like tributylphosphine. organic-chemistry.org The development of such metal-free methods is an active area of research. researchgate.net

Optimization of Reaction Conditions for this compound Formation (e.g., Solvent-free conditions)

The formation of esters is often an equilibrium-limited reaction. To drive the reaction towards the product side and maximize yields, several parameters can be optimized. In the context of industrial and green chemistry, solvent-free reaction conditions are highly desirable as they reduce waste, minimize environmental impact, and can lead to higher volumetric productivity. mdpi.com

The direct esterification of a carboxylic acid with an alcohol is a common route for ester synthesis. In the case of this compound, this would involve the reaction of 4-butoxyphenylacetic acid with ethanol. The optimization of such a process, particularly under solvent-free conditions, typically involves a systematic study of several key variables:

Reaction Time: The time required to reach equilibrium or maximum conversion.

Temperature: Affects reaction rate and enzyme stability (in enzymatic reactions). An optimal temperature balances reaction speed with potential degradation of reactants or catalysts.

Enzyme/Catalyst Amount: The concentration of the catalyst can significantly influence the reaction rate.

Substrate Molar Ratio: Varying the ratio of alcohol to acid can shift the equilibrium to favor product formation.

The following interactive data table illustrates the typical optimization of reaction parameters for the synthesis of flavor esters in a solvent-free system, which can be considered analogous to the synthesis of this compound.

Table 1: Optimized Reaction Conditions for the Synthesis of Analogous Flavor Esters in a Solvent-Free System. scispace.com

Mechanistically, solvent-free esterification can also be achieved through high-speed ball-milling (HSBM) at room temperature, offering a rapid and efficient alternative to traditional heating. nih.gov

Chemo-enzymatic Synthetic Approaches Relevant to this compound Structures

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and selective reaction pathways. Lipases are a class of enzymes that are particularly well-suited for ester synthesis due to their ability to function in non-aqueous environments and their high selectivity. scielo.br Immobilized lipases, such as Candida antarctica Lipase (B570770) B (CALB), are widely used as they can be easily recovered and reused, making the process more cost-effective and sustainable. viamedica.pl

The enzymatic synthesis of esters can be achieved through direct esterification or transesterification. In a solvent-free system, the reactants themselves form the reaction medium. This approach has been successfully applied to the synthesis of various esters, and the principles are directly applicable to the synthesis of this compound. mdpi.com

Key research findings in the field of enzymatic ester synthesis that are relevant to this compound include:

High Conversion Rates: Under optimized conditions, enzymatic synthesis can achieve very high conversion rates, often exceeding 90%. scielo.br For example, the synthesis of ethyl butyrate (B1204436) using immobilized Candida antarctica lipases A and B reached conversions of over 97%. nih.gov

Enzyme Reusability: Immobilized enzymes exhibit good operational stability and can be reused for multiple reaction cycles with minimal loss of activity. For instance, an immobilized lipase used for ethyl butyrate synthesis retained approximately 80% of its activity after 10 cycles. nih.gov

Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions of temperature and pressure, which reduces energy consumption and minimizes the formation of byproducts. scielo.br

The following interactive data table summarizes the findings from studies on the chemo-enzymatic synthesis of various esters, providing insights into the conditions that would be relevant for the synthesis of this compound.

Table 2: Research Findings on Chemo-enzymatic Synthesis of Relevant Esters.

Reaction Mechanisms and Kinetics of Ethyl 4 Butoxyphenyl Acetate Transformations

Mechanistic Investigations of Key Synthetic Steps for Ethyl (4-butoxyphenyl)acetate

The synthesis of this compound typically involves two principal transformations: the formation of the ether linkage to create the 4-butoxyphenyl moiety and the esterification to form the ethyl acetate (B1210297) group. These steps are generally accomplished through well-established reaction pathways.

The ether linkage in this compound is commonly formed via the Williamson ether synthesis. wikipedia.orgjk-sci.com This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.commasterorganicchemistry.com In a typical synthesis, a precursor such as ethyl (4-hydroxyphenyl)acetate is treated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. jk-sci.comwvu.edu

This phenoxide then acts as the nucleophile, attacking a primary alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom of the alkyl halide from the backside, relative to the leaving group (the halide). masterorganicchemistry.comlibretexts.org This backside attack leads to the simultaneous formation of the new carbon-oxygen bond and cleavage of the carbon-halogen bond, resulting in an inversion of stereochemistry at the electrophilic carbon if it were a chiral center. libretexts.org Because the reaction involves both the nucleophile and the electrophile in its rate-determining step, the mechanism is designated as SN2. wikipedia.org

The general mechanism is as follows:

Deprotonation: Ar-OH + Base → Ar-O⁻ + [H-Base]⁺

SN2 Attack: Ar-O⁻ + R-X → Ar-O-R + X⁻

For this specific synthesis, the reaction would be:

Ethyl (4-hydroxyphenyl)acetate phenoxide + 1-Bromobutane → this compound + Br⁻

The efficiency of the Williamson ether synthesis is highest with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo a competing elimination (E2) reaction, especially with a strongly basic phenoxide, which would lead to the formation of alkenes instead of the desired ether. jk-sci.commasterorganicchemistry.com

The butoxy group (-O-C₄H₉) is a powerful activating group and an ortho, para-director. organicchemistrytutor.compitt.edu The oxygen atom, directly attached to the ring, possesses lone pairs of electrons that it can donate into the π-system of the benzene (B151609) ring through resonance. organicchemistrytutor.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. libretexts.org

The resonance stabilization of the intermediate carbocation (the arenium ion or σ-complex) explains the regioselectivity. When the electrophile attacks at the ortho or para positions, a resonance structure can be drawn where the positive charge is delocalized onto the ether oxygen atom, providing significant stabilization. organicchemistrytutor.comlibretexts.org Attack at the meta position does not allow for this direct stabilization by the oxygen atom. Consequently, the activation energy for ortho and para attack is lower, and these products are formed preferentially. organicchemistrytutor.com

The -CH₂COOC₂H₅ group, attached to the ring via the ether oxygen, has a less direct electronic influence on the ring itself. The primary directing effect comes from the powerfully activating alkoxy oxygen. Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, substitution is expected to occur predominantly at the positions ortho to the butoxy group (positions 2 and 6) and to a lesser extent at the para position if it were unsubstituted.

While the primary synthesis and reactions of this compound proceed through ionic mechanisms, related alkoxybenzene structures can participate in transformations involving radical and carbene intermediates.

Radical Intermediates: Alkoxy radicals can be generated from alkoxyarenes under specific conditions, such as photolysis or reaction with certain oxidizing agents. acs.orgmdpi.com These highly reactive intermediates can undergo several characteristic reactions:

Hydrogen Atom Transfer (HAT): An alkoxy radical can abstract a hydrogen atom from a suitable C-H bond. Intramolecular 1,5-HAT is a common pathway, where the radical abstracts a hydrogen from the δ-carbon, leading to a carbon-centered radical that can undergo further reactions like cyclization or oxidation. mdpi.comnih.gov

β-Scission: This process involves the cleavage of a carbon-carbon bond β to the oxygen atom, resulting in a ketone and a new carbon-centered radical. nih.gov For a butoxy group, this could lead to the formation of formaldehyde (B43269) and a propyl radical.

Benzylic Functionalization: Although this compound lacks a benzylic hydrogen, related compounds with alkyl side chains can undergo radical substitution at the benzylic position, which is stabilized by the aromatic ring. libretexts.org

Carbene Intermediates: Carbenes are neutral, divalent carbon species that are highly electrophilic. egyankosh.ac.in Electron-rich aromatic rings, such as the one in the butoxyphenyl moiety, can react with carbenes.

Cyclopropanation: Reaction with a carbene, such as dichlorocarbene (B158193) (:CCl₂) generated from chloroform (B151607) and a strong base, can lead to the formation of a cyclopropane (B1198618) ring fused to the aromatic system via the Buchner reaction. libretexts.org

C-H Insertion: Carbenes can insert into C-H bonds. In related alkoxybenzene compounds, intramolecular C-H insertion can be a pathway to form new cyclic structures. libretexts.org

Ylide Formation: The ether oxygen can act as a nucleophile and attack the carbene, forming an oxonium ylide intermediate. This intermediate can then undergo rearrangements, such as the Stevens rearrangement. libretexts.org

These radical and carbene reactions are not typical for this compound under standard conditions but illustrate potential reactivity pathways for related alkoxyarenes under specialized, high-energy conditions.

Kinetic Studies of this compound Reaction Rates and Rate-Determining Steps

Williamson Ether Synthesis Kinetics: The formation of the ether linkage follows the kinetics of an SN2 reaction. The reaction rate is dependent on the concentration of both the phenoxide nucleophile and the alkyl halide electrophile. researchgate.net

Rate Law: Rate = k [ArO⁻] [R-X]

Solvent: Polar aprotic solvents like DMF or acetonitrile (B52724) are preferred as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and accelerating the reaction. wikipedia.orgchem-station.com

Leaving Group: The rate increases with a better leaving group (I > Br > Cl > F).

Temperature: Increasing the temperature generally increases the reaction rate, with typical reaction conditions ranging from 50 to 100 °C. wikipedia.org

Table 1: Representative Kinetic Parameters for a Williamson Ether Synthesis (Sodium β-naphthoxide and Benzyl Bromide) researchgate.net
SolventTemperature (K)Rate Constant (k) (dm³ mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)
Acetonitrile-d32981.5 x 10⁻³56.1
Methanol-d42982.1 x 10⁻⁵69.8

Fischer Esterification Kinetics: The formation of the ethyl ester from a carboxylic acid precursor (e.g., (4-butoxyphenyl)acetic acid) and ethanol (B145695) is a reversible, acid-catalyzed reaction known as Fischer esterification. masterorganicchemistry.comchemistrysteps.com The mechanism involves multiple equilibrium steps, making the kinetics complex. masterorganicchemistry.com

The forward reaction is typically second-order (first-order in acid and first-order in alcohol), while the reverse hydrolysis is also second-order (first-order in ester and first-order in water). zenodo.org The rate-determining step can be either the nucleophilic attack of the alcohol on the protonated carbonyl group or the dehydration of the tetrahedral intermediate, depending on the specific reactants and conditions. masterorganicchemistry.com

The rate law can be expressed as:

Rate Law: Rate = k₁ [R'COOH][R''OH] - k₂ [R'COOR''][H₂O]

Kinetic data for the closely related esterification of acetic acid with ethanol provides insight into the reaction rates.

Table 2: Kinetic Data for the Esterification of Acetic Acid and Ethanol Catalyzed by Sulfuric Acid zenodo.orgtandfonline.com
Temperature (°C)Forward Rate Constant (k₁) (L mol⁻¹ min⁻¹)Reverse Rate Constant (k₂) (L mol⁻¹ min⁻¹)Equilibrium Constant (K)
340.014--
404.78 x 10⁻³1.61 x 10⁻³2.97
507.76 x 10⁻³2.45 x 10⁻³3.17
601.18 x 10⁻²3.50 x 10⁻³3.38

The activation energy for the forward reaction (esterification of acetic acid and ethanol) has been reported to be approximately 65.6 kJ/mol. tandfonline.com

Stereochemical Aspects of Reactions Yielding this compound Derivatives

The synthesis of this compound itself does not generate any chiral centers. However, the stereochemical outcomes of the key synthetic steps are important when considering the synthesis of chiral derivatives.

Williamson Ether Synthesis: As an SN2 reaction, this step proceeds with a complete inversion of configuration at the electrophilic carbon. libretexts.org If a chiral butyl halide, such as (S)-2-bromobutane, were used to synthesize a derivative, the resulting ether would have the (R) configuration at that center. The phenoxide attacks the chiral center from the side opposite the leaving group, leading to a predictable stereochemical outcome.

Fischer Esterification: In this reaction, the nucleophilic attack occurs at the sp²-hybridized carbonyl carbon of the carboxylic acid. The C-O bond of the alcohol is not broken during the reaction. stackexchange.com Therefore, if a chiral alcohol is used, its stereochemistry is retained in the final ester product. stackexchange.comacs.org For example, reacting (4-butoxyphenyl)acetic acid with (R)-butan-2-ol would yield (R)-butan-2-yl (4-butoxyphenyl)acetate with no change in the configuration of the alcohol's chiral center.

The creation of chiral derivatives of this compound would require the use of chiral starting materials or the introduction of a chiral center through a subsequent stereoselective reaction. The inherent mechanisms of the Williamson and Fischer reactions provide a high degree of stereochemical control, making them valuable tools in asymmetric synthesis.

Computational Chemistry and Theoretical Studies of Ethyl 4 Butoxyphenyl Acetate

Quantum Chemical Calculations for Ethyl (4-butoxyphenyl)acetate

Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of a molecule from first principles, solving approximations of the Schrödinger equation. researchgate.net For this compound, these methods could provide fundamental insights into its behavior at the electronic level.

Electronic Structure Analysis (e.g., HOMO-LUMO, Electron Localization Function, Natural Population Analysis)

Electronic structure analysis delves into the distribution and energy of electrons within a molecule, which dictates its chemical reactivity and properties.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ucsb.edu The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.govchemrxiv.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a molecule like this compound, identifying the spatial distribution of these orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack.

Electron Localization Function (ELF) : ELF is a method used to visualize regions in a molecule where electron pairs are likely to be found, such as chemical bonds and lone pairs. This topological analysis helps in understanding the nature of chemical bonding within the molecule.

Natural Population Analysis (NPA) : NPA is a computational method used to calculate the distribution of electron density on each atom in a molecule. This provides atomic charges, offering a quantitative measure of the local electronic structure and helping to understand electrostatic interactions.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic evolution of the system, including conformational changes and thermodynamic properties. mdpi.comresearchgate.net

For this compound, a flexible molecule with several rotatable bonds (e.g., in the butoxy and ethyl acetate (B1210297) groups), MD simulations would be invaluable for performing a thorough conformational analysis. youtube.comyoutube.com Such simulations could identify the most stable, low-energy conformations of the molecule in various environments (e.g., in a vacuum or in a solvent). researchgate.net The results would reveal the preferred three-dimensional shapes the molecule adopts, which is crucial for understanding its interactions with other molecules, such as receptors or solvents. The simulations can track properties like the Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

Reaction Mechanism Elucidation via Computational Methods for this compound

Computational methods are frequently used to map out the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. researchgate.netscielo.br These techniques can be used to study potential transformations of this compound, such as hydrolysis of the ester group.

Transition State Characterization in this compound Reactions

A transition state is the highest energy point along the lowest energy path of a reaction, representing the configuration at which reactants are converted into products. nih.gov Characterizing the geometry and energy of the transition state is fundamental to understanding a reaction's kinetics, as the energy barrier (activation energy) determines the reaction rate. nih.govresearchgate.net For a reaction involving this compound, computational methods could be used to locate the precise geometry of the transition state. youtube.com Frequency calculations are then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com

Predictive Modeling for Chemical Reactivity and Selectivity involving this compound

Predictive modeling in computational chemistry offers powerful tools for understanding and forecasting the chemical behavior of molecules like this compound. walshmedicalmedia.com By leveraging quantum mechanics and machine learning algorithms, it is possible to elucidate reaction mechanisms, predict the likelihood of different reaction pathways, and determine the selectivity for various products. nih.govnih.gov These computational approaches are broadly categorized into quantum mechanical (QM) methods and quantitative structure-activity relationship (QSAR) models.

Quantum Mechanical Approaches for Reactivity Prediction

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in modeling chemical reactions at the electronic level. mdpi.comstackexchange.com For this compound, DFT can be employed to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. This information is crucial for predicting reaction rates and understanding selectivity.

Key reactivity indicators that can be calculated for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. nsps.org.ngresearchgate.net The energy and localization of the HOMO indicate sites susceptible to electrophilic attack, while the LUMO highlights regions prone to nucleophilic attack. imedpub.com For this compound, the HOMO is likely localized on the electron-rich butoxy-substituted benzene (B151609) ring, suggesting it is the primary site for electrophilic aromatic substitution. The LUMO would be centered on the carbonyl carbon of the ester group, marking it as the principal site for nucleophilic attack, such as in hydrolysis. imedpub.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions show positive potential (electron-poor, electrophilic sites). For this compound, the carbonyl oxygen would be a site of negative potential, while the carbonyl carbon and hydrogens on the ethyl and butyl groups would exhibit positive potential.

Calculated Reactivity Descriptors: Fukui functions and dual descriptors can be calculated to provide a quantitative measure of a site's susceptibility to nucleophilic, electrophilic, or radical attack.

Hypothetical Application: Predicting Selectivity in Electrophilic Aromatic Substitution

Consider the nitration of this compound. The butoxy group is an ortho-, para-directing activator. DFT calculations could be used to model the transition states for electrophilic attack at the ortho and para positions relative to the butoxy group. By comparing the activation energies (ΔG‡) for these pathways, the regioselectivity of the reaction can be predicted.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Nitration of this compound.
Position of SubstitutionCalculated Activation Energy (ΔG‡) (kcal/mol)Predicted Major Product
ortho- to butoxy group18.5Minor
meta- to butoxy group25.2Negligible
para- to butoxy groupPosition occupied by the acetate group
ortho- to acetate group17.8Major

This table is illustrative and contains hypothetical data.

The lower activation energy for substitution at the ortho position to the acetate group (and meta to the butoxy group) would suggest it is the kinetically favored product. Such computational studies can guide synthetic chemists in selecting reaction conditions to achieve desired outcomes. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical methods that correlate molecular descriptors with experimental reactivity data. libretexts.orgprotoqsar.com While often used for biological activity, Quantitative Structure-Reactivity Relationships (QSRRs) can predict chemical reactivity parameters like rate constants. libretexts.orgrsc.org

To develop a QSRR model for a class of compounds including this compound, a dataset of molecules with known reaction rates (e.g., for hydrolysis) would be required. acs.org Molecular descriptors for each compound would be calculated, which can be categorized as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific steric parameters.

Topological: Descriptors based on the 2D graph of the molecule.

Quantum Chemical: More advanced descriptors derived from QM calculations. acs.org

Hypothetical Application: Predicting Hydrolysis Rate Constants

A QSRR model could be developed to predict the base-catalyzed hydrolysis rate constant (kOH) for a series of substituted phenylacetates. The model would take the form of a mathematical equation linking descriptors to the rate constant.

For this compound, relevant descriptors might include the Hammett constant (σ) for the butoxy substituent, the calculated partial charge on the carbonyl carbon, and a steric parameter for the ester group.

Table 2: Illustrative QSRR Data for Predicting Hydrolysis Rate Constants of Substituted Ethyl Phenylacetates.
Substituent (R) in R-C6H4CH2COOEtHammett Constant (σp)Calculated Charge on C=O CarbonExperimental log(kOH)Predicted log(kOH)
4-H0.00+0.45-2.50-2.52
4-NO20.78+0.48-1.85-1.83
4-OCH3-0.27+0.43-2.78-2.80
4-OC4H9 (Butoxy)-0.32+0.42-2.85-2.88

This table is illustrative and contains hypothetical data.

Such models, once validated, can rapidly and accurately predict the reactivity of new or untested compounds, reducing the need for extensive experimental work. acs.orgcmu.edu Machine learning approaches are increasingly being used to develop more sophisticated and predictive QSAR models from large datasets. researchgate.netnih.govnih.gov

Advanced Analytical Chemistry for Ethyl 4 Butoxyphenyl Acetate Characterization and Quantification

Spectroscopic Techniques in Ethyl (4-butoxyphenyl)acetate Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) of this compound

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, the precise connectivity and chemical environment of each atom in the this compound molecule can be determined.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton environment. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) provide a detailed map of the proton framework. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets (an AA'BB' system), a characteristic pattern for this substitution. Protons of the ethyl and butyl chains show predictable multiplicities based on their neighboring protons.

Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (CH₃-CH₂-O-Et)~1.25Triplet~7.13H
H-b (CH₃-CH₂-O-Et)~4.15Quartet~7.12H
H-c (Ar-CH₂-COO)~3.55Singlet-2H
H-d (Ar-H)~6.85Doublet~8.82H
H-e (Ar-H)~7.15Doublet~8.82H
H-f (O-CH₂-Bu)~3.95Triplet~6.52H
H-g (O-CH₂-CH₂-Bu)~1.75Sextet~7.02H
H-h (CH₂-CH₂-CH₃-Bu)~1.50Sextet~7.52H
H-i (CH₃-Bu)~0.95Triplet~7.43H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives rise to a separate signal. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, carbonyl) and its proximity to electronegative atoms like oxygen.

Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C=O)~171
C-2 (Ar-C-O)~158
C-3 (Ar-C)~130
C-4 (Ar-C)~127
C-5 (Ar-C-H)~115
C-6 (Ar-CH₂)~40
C-7 (COO-CH₂)~61
C-8 (COO-CH₂-CH₃)~14
C-9 (O-CH₂)~68
C-10 (O-CH₂-CH₂)~31
C-11 (CH₂-CH₂-CH₃)~19
C-12 (CH₃-Bu)~14

2D-NMR Spectroscopy

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are employed to definitively establish the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. libretexts.orglibretexts.orgoxinst.com For this compound, cross-peaks would confirm the couplings between the adjacent protons in the ethyl group (H-a and H-b) and within the butyl group (H-f with H-g, H-g with H-h, and H-h with H-i).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. researchgate.netmdpi.com It would show correlations between H-a and C-8, H-b and C-7, H-c and C-6, and so on, confirming the assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. researchgate.netmdpi.com This is crucial for connecting the different fragments of the molecule. For instance, correlations from the methylene (B1212753) protons H-c to the carbonyl carbon C-1 and the aromatic carbons C-3 and C-5 would confirm the placement of the acetate (B1210297) group. Similarly, correlations from the butoxy methylene protons H-f to the aromatic carbon C-2 would verify the ether linkage.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy The IR spectrum of this compound is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) group. orgchemboulder.comdocbrown.info Other significant absorptions include C-O stretching vibrations from the ester and ether linkages, C-H stretching from the aromatic and aliphatic portions, and aromatic C=C bending vibrations. The absence of a broad O-H stretching band (typically ~3300 cm⁻¹) confirms the absence of carboxylic acid or alcohol impurities. docbrown.info

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene ring and the C-H stretching vibrations would be clearly observable.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
C=O (Ester)Stretch~1735StrongMedium
C-O (Ester)Stretch~1250-1230StrongWeak
C-O (Ether)Stretch~1180-1020StrongWeak
C-H (Aromatic)Stretch>3000MediumStrong
C-H (Aliphatic)Stretch~2960-2850StrongStrong
C=C (Aromatic)Bend~1610, ~1510Medium-StrongStrong

Mass Spectrometry (MS, HRMS) and Fragmentation Analysis of this compound

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Mass Spectrometry (MS) and Fragmentation In electron ionization (EI) mass spectrometry, this compound will produce a molecular ion (M⁺) peak corresponding to its molecular weight. This molecular ion is often unstable and undergoes fragmentation, yielding a series of characteristic ions. Key fragmentation pathways for esters and ethers include alpha-cleavage and cleavage of bonds adjacent to the oxygen atoms. pharmacy180.commiamioh.edu

The base peak in the spectrum is often the most stable fragment. A prominent fragment is expected from the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-like cation. Other significant fragments would arise from the loss of the ethoxy group (-•OCH₂CH₃) from the ester and cleavage of the butyl chain from the ether linkage.

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or five decimal places. nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₄H₂₀O₃), the exact mass of the molecular ion [M]⁺ is 236.1412. uni.lu HRMS can confirm this value, providing definitive proof of the compound's elemental composition.

Predicted HRMS Data and Major Fragments for this compound

Ion/Fragment Formula Predicted Exact Mass (m/z) Description
[M]⁺C₁₄H₂₀O₃⁺•236.1412Molecular Ion
[M+H]⁺C₁₄H₂₁O₃⁺237.1485Protonated Molecule
[M+Na]⁺C₁₄H₂₀O₃Na⁺259.1305Sodiated Adduct
[M - •OC₂H₅]⁺C₁₂H₁₅O₂⁺191.1072Loss of ethoxy radical
[C₈H₉O]⁺C₈H₉O⁺121.0653Benzylic cleavage (p-butoxybenzyl cation)
[C₇H₇]⁺C₇H₇⁺91.0548Tropylium ion (after rearrangement)

Chromatographic Methods for this compound Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, thereby allowing for its accurate quantification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

A typical GC-MS method would involve injecting a solution of the compound into the GC, where it is vaporized and carried by an inert gas through a capillary column. The compound is separated from impurities based on its boiling point and interactions with the column's stationary phase. As the separated components exit the column, they enter the mass spectrometer, which provides a mass spectrum for identification. The retention time from the GC provides one level of identification, while the mass spectrum serves as a highly specific fingerprint for confirmation. This method is highly effective for detecting and identifying volatile organic impurities.

Hypothetical GC-MS Method Parameters for this compound

Parameter Condition
Column ZB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow ~1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and its advanced version, UHPLC, are the primary chromatographic techniques for the purity assessment of non-volatile or thermally sensitive compounds, and are highly applicable to this compound.

In a reversed-phase HPLC method, the compound is dissolved in a suitable solvent and injected into the system. It is then passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation occurs based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. A UV detector is typically used, as the benzene ring in this compound absorbs UV light. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of its purity.

UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. nih.govpageplace.de This results in significantly faster analysis times, improved resolution between closely eluting impurities, and reduced solvent consumption, making it a more efficient and "greener" analytical approach. nih.gov

Hypothetical HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) in this compound Research

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile analytical technique for the qualitative analysis of this compound. Its applications include monitoring reaction progress during synthesis, assessing compound purity, and preliminary identification. TLC operates on the principle of differential partitioning of a compound between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase.

For a moderately polar compound like this compound, a normal-phase TLC system is commonly employed, where the stationary phase is polar (e.g., silica gel) and the mobile phase is a less polar organic solvent or a mixture of solvents. The choice of mobile phase is critical for achieving effective separation. A common solvent system for esters is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The polarity of the mobile phase is adjusted by varying the ratio of these solvents to optimize the retention factor (Rf) value.

The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions (stationary phase, mobile phase, temperature). For this compound, increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate in a hexane-ethyl acetate mixture) will decrease its retention by the polar silica gel, resulting in a higher Rf value.

Visualization of the compound on the TLC plate is typically achieved under UV light (at 254 nm), where the aromatic ring of this compound will quench the fluorescence of the indicator-impregnated silica gel, appearing as a dark spot.

Table 1: Representative TLC Mobile Systems and Predicted Rf Values for this compound on a Standard Silica Gel Plate.
Mobile Phase Composition (Hexane:Ethyl Acetate)System PolarityPredicted Rf Value RangeObservation
9:1Low0.15 - 0.25Strong retention; spot is close to the baseline.
7:3Medium0.40 - 0.55Good migration; ideal for separation and analysis.
1:1High0.70 - 0.85Weak retention; spot is close to the solvent front.

X-ray Diffraction for Solid-State Structure Determination of this compound

Single-crystal X-ray Diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and physical properties.

While a specific crystal structure determination for this compound is not publicly documented, the analysis of structurally similar compounds, such as Ethyl 2-(3-methoxyphenyl)acetate, provides a clear example of the data that would be obtained. researchgate.net The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined.

The analysis would yield precise crystallographic data, including the crystal system, space group, and unit cell dimensions. For instance, the analysis of Ethyl 2-(3-methoxyphenyl)acetate revealed a monoclinic crystal system with a P2₁/n space group. researchgate.net This type of information confirms the molecular structure and reveals how the molecules pack together in the crystal lattice, including any significant intermolecular forces like hydrogen bonds or π-stacking that dictate the material's bulk properties.

Table 2: Representative Crystallographic Data for a Structural Analog, Ethyl 2-(3-methoxyphenyl)acetate. researchgate.net
ParameterValue
Chemical FormulaC₁₁H₁₄O₃
Formula Weight194.22
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a (Å)14.868 (2)
b (Å)4.851 (2)
c (Å)15.428 (4)
β (°)107.70 (3)
Volume (ų)1060.1 (6)
Z (Molecules per unit cell)4

Advanced Hyphenated Techniques for this compound Analysis (e.g., LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, offer powerful capabilities for the analysis of complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for the identification and quantification of this compound, combining the separation power of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. nih.gov

In a typical LC-MS analysis of this compound, a reversed-phase HPLC method would be employed. The compound would be separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase, such as a gradient mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve ionization. eurl-pesticides.eu

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for a molecule of this type, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. rsc.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly accurate molecular weight information for unequivocal identification. For this compound (molar mass: 236.31 g/mol ), the primary ion observed would be at an m/z of approximately 237.15, corresponding to the [M+H]⁺ adduct.

Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. This technique enhances specificity and is invaluable for quantitative analysis in complex matrices. Ion mobility spectrometry, another advanced technique, can provide information on the molecule's three-dimensional shape through the determination of its collision cross-section (CCS).

Table 3: Predicted Mass Spectrometry Data and Collision Cross Sections (CCS) for this compound Adducts.
Adduct IonCalculated m/zPredicted CCS (Ų)
[M+H]⁺237.14853155.4
[M+Na]⁺259.13047161.6
[M+NH₄]⁺254.17507173.3
[M-H]⁻235.13397158.5

Environmental Chemistry and Fate of Ethyl 4 Butoxyphenyl Acetate

Environmental Distribution and Partitioning of Ethyl (4-butoxyphenyl)acetate (Air, Water, Soil, Sediment)

The environmental distribution of this compound is governed by its physicochemical properties, which dictate how it partitions between air, water, soil, and sediment. As an aromatic ester with a moderately long alkyl chain, its behavior is influenced by its water solubility, vapor pressure, and its affinity for organic matter.

Based on its structure, this compound is expected to have low to moderate water solubility and a relatively low vapor pressure, suggesting it is less likely to be found in significant concentrations in the atmosphere. When introduced into an aquatic environment, the compound will partition between the water column and solid phases like sediment and suspended organic matter. nih.gov Its tendency to adsorb to solids is a key factor in its environmental distribution. nih.gov In terrestrial environments, the compound's mobility in soil will be determined by its interaction with soil components, particularly soil organic matter.

Implications of Octanol-Water Partition Coefficient (Log Kow) for this compound

The octanol-water partition coefficient (Kow) is a critical parameter for predicting the environmental partitioning of organic chemicals. It represents the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the water phase at equilibrium. A higher Log Kow value indicates a greater tendency for the chemical to associate with organic phases (hydrophobicity) and a lower affinity for water.

For this compound, a scientifically predicted Log Kow value is available, which serves as a cornerstone for estimating its environmental behavior.

Predicted Physicochemical Properties of this compound

Property Value Implication Source

| Log Kow (XlogP) | 3.3 | Indicates moderate hydrophobicity and a tendency to partition from water into organic matrices like soil organic matter and lipids in biota. | uni.lu |

A Log Kow of 3.3 suggests that this compound is moderately hydrophobic. uni.lu This has several implications for its environmental fate:

Bioaccumulation: Chemicals with Log Kow values in this range have the potential to bioaccumulate in aquatic organisms. The compound is more likely to be stored in fatty tissues than to be readily excreted.

Sorption: The moderate hydrophobicity implies that it will adsorb to organic matter in soil and sediment, reducing its concentration in the water phase and limiting its mobility. nih.gov

Distribution: It will not be highly soluble in water, and its distribution will favor compartments rich in organic content.

Soil Adsorption and Desorption Dynamics of this compound

The adsorption and desorption dynamics of a chemical in soil and sediment determine its mobility and bioavailability. For non-ionic organic compounds like this compound, sorption is primarily to soil organic carbon. This relationship is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).

The Koc can be estimated from the Log Kow using quantitative structure-activity relationship (QSAR) equations. Using the predicted Log Kow of 3.3, the Koc for this compound can be estimated to be in the range of several hundred to over a thousand L/kg. This suggests a moderate potential for adsorption to soil and sediment. researchgate.net

Key dynamics include:

Adsorption: this compound is expected to bind to soil organic matter. In soils with higher organic content, the compound will be less mobile and less likely to leach into groundwater. fera.co.uk

Desorption: The desorption process, or the release of the compound from soil particles back into the soil water, is likely to be slow. This can lead to the long-term persistence of the compound in the soil matrix, making it available for degradation processes over extended periods.

Mobility: Due to its moderate sorption potential, this compound would be classified as having low to moderate mobility in soil. Leaching to groundwater could be a concern in soils with very low organic matter content. fera.co.uk

Degradation Pathways of this compound in Environmental Matrices

Once released into the environment, this compound is subject to various degradation processes that transform its chemical structure. These processes can be broadly categorized as abiotic (non-biological) and biotic (biological).

Abiotic Degradation Processes (Hydrolysis, Photolysis) of this compound

Abiotic degradation involves chemical reactions that occur without the intervention of microorganisms, primarily hydrolysis and photolysis.

Hydrolysis: As a carboxylic acid ester, this compound is susceptible to hydrolysis. This is a chemical reaction in which a water molecule breaks the ester bond. epa.gov The reaction can be catalyzed by acids or bases and is therefore dependent on the pH of the surrounding medium (e.g., water or soil pore water). researchgate.net The expected products of hydrolysis are 4-butoxyphenylacetic acid and ethanol (B145695). epa.gov The rate of hydrolysis for this specific compound is not experimentally determined, but ester hydrolysis is often a significant abiotic degradation pathway for this class of chemicals in aquatic environments. uv.esscribd.com

Photolysis: Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, which contain a benzene (B151609) ring, can absorb light in the environmental UV spectrum, leading to their degradation. While specific data for this compound is unavailable, direct photolysis in sunlit surface waters is a potential degradation pathway. The efficiency of this process would depend on factors like water clarity, depth, and the presence of other substances that can quench or sensitize the reaction.

Biotransformation and Biodegradation of this compound by Microorganisms

Biotransformation is the alteration of a chemical by living organisms, and biodegradation is the breakdown of organic matter by microorganisms into simpler substances. nih.gov These processes are critical for the ultimate removal of organic pollutants from the environment.

The structure of this compound, containing an ester linkage, an ether linkage, and an aromatic ring, suggests it is amenable to microbial attack. The initial step in its biodegradation is likely the enzymatic hydrolysis of the ester bond by microbial esterases, yielding 4-butoxyphenylacetic acid and ethanol. Both of these metabolites are generally more amenable to further biodegradation than the parent compound.

Under aerobic conditions (in the presence of oxygen), microorganisms are highly effective at degrading a wide range of organic compounds. The aerobic degradation of this compound would likely proceed through a multi-step pathway.

Initial Hydrolysis: The first and most probable step is the cleavage of the ester bond by extracellular or intracellular esterase enzymes, producing 4-butoxyphenylacetic acid and ethanol.

Degradation of Metabolites:

Ethanol: Ethanol is a simple alcohol that is readily used by a vast array of microorganisms as a carbon and energy source, being quickly mineralized to carbon dioxide and water.

4-butoxyphenylacetic acid: The degradation of this aromatic intermediate is more complex. Studies on structurally similar aromatic alkanoic acids suggest that degradation often proceeds via beta-oxidation of the acid side chain. nih.gov The ether linkage may be cleaved, and the aromatic ring is typically hydroxylated by monooxygenase or dioxygenase enzymes. This hydroxylation destabilizes the ring, leading to ring cleavage and subsequent metabolism through central metabolic pathways like the Krebs cycle. mdpi.com Microorganisms from genera such as Pseudomonas, Burkholderia, and Sphingomonas have been identified as key players in the degradation of similar aromatic acids. nih.gov

Anaerobic Degradation Mechanisms

The initial step in the anaerobic degradation of this compound is likely the hydrolysis of the ethyl ester bond . This reaction, catalyzed by microbial esterases, would yield ethanol and (4-butoxyphenyl)acetic acid. Ester hydrolysis is a common and generally rapid process in various environmental compartments under both aerobic and anaerobic conditions.

Following hydrolysis, the resulting (4-butoxyphenyl)acetic acid would undergo further degradation. The anaerobic breakdown of the phenylacetic acid structure has been studied for related compounds. The typical mechanism involves the activation of the carboxylic acid to a thioester, forming (4-butoxyphenyl)acetyl-CoA. This is a common strategy in the anaerobic catabolism of aromatic acids, facilitating subsequent reactions on the aromatic ring.

The degradation of the butoxy group under anaerobic conditions is less well-documented for this specific configuration. However, studies on the anaerobic degradation of other alkylphenols, such as 4-n-butylphenol, have shown that microbial degradation can occur. In a paddy soil microcosm supplemented with nitrate, 4-n-butylphenol was observed to degrade via the oxidation of the alpha carbon of the alkyl chain, forming intermediates like 4'-hydroxybutyrophenone. nih.gov This suggests a possible pathway for the breakdown of the butoxy substituent on the phenyl ring of (4-butoxyphenyl)acetic acid. Another potential mechanism is the cleavage of the ether linkage. For instance, the anaerobic conversion of 2-phenoxyethanol (B1175444) to phenol (B47542) and acetaldehyde (B116499) has been observed in Acetobacterium species, indicating that anaerobic ether cleavage is a feasible biochemical reaction. researchgate.net

Therefore, a plausible anaerobic degradation pathway for this compound would involve:

Ester Hydrolysis: Conversion to ethanol and (4-butoxyphenyl)acetic acid.

Side-Chain Activation: Formation of (4-butoxyphenyl)acetyl-CoA.

Butoxy Group Cleavage/Transformation: Degradation of the butoxy substituent, potentially through oxidation of the alkyl chain or ether cleavage, leading to hydroxylated or other modified intermediates.

Aromatic Ring Cleavage: The resulting substituted phenylacetyl-CoA would then be channeled into central anaerobic degradation pathways for aromatic compounds, ultimately leading to mineralization to carbon dioxide and methane.

Persistence Assessment of this compound in Environmental Compartments

A definitive persistence assessment for this compound is challenging due to the lack of specific experimental data on its environmental fate. However, an estimation of its persistence can be inferred by examining the persistence of structurally similar compounds, such as phenoxy herbicides and other phenylacetic acid derivatives.

The persistence of a chemical in the environment is influenced by a variety of factors including its chemical structure, the environmental compartment (soil, water, sediment), and the prevailing environmental conditions (e.g., temperature, pH, microbial activity, presence of electron acceptors).

Persistence in Soil:

In soil environments, the persistence of this compound will be governed by the rates of both biotic and abiotic degradation processes. The initial hydrolysis of the ester is expected to be relatively rapid in moist soils. The subsequent degradation of (4-butoxyphenyl)acetic acid would be the rate-limiting step for complete mineralization.

Studies on phenoxy herbicides, which share some structural similarities, provide some indication of persistence. For example, in forest vegetation, the half-life of 2,4-D and 2,4,5-T esters has been reported to be around 37 and 17 days, respectively. oregonstate.edu In agricultural soils, the persistence of herbicides can vary significantly. For instance, the anaerobic half-life of pendimethalin (B1679228) in soil has been reported to be 12 days. nih.gov The persistence of fenoxaprop (B166891) ethyl, another ethyl ester herbicide, and its acid metabolite has also been investigated, indicating that both the parent compound and its primary degradation product can persist in the soil for a period of time. ingentaconnect.com

Persistence in Aquatic Systems:

In aquatic environments, hydrolysis of the ethyl ester of this compound is likely to be a key initial dissipation mechanism. The rate of hydrolysis can be influenced by pH, with generally faster rates under alkaline conditions. The resulting (4-butoxyphenyl)acetic acid would then be subject to microbial degradation in the water column and sediment.

The persistence of related compounds in aquatic systems can be informative. For example, the half-life for sediment-water tests of pendimethalin in the lab was 20 days. nih.gov The persistence of phenoxy herbicides in water and hydrosoil has also been a subject of study, with persistence being influenced by factors such as microbial populations and sediment characteristics.

The following table summarizes persistence data for compounds structurally related to this compound. It is crucial to interpret this data with caution, as the specific substitution pattern of this compound will influence its environmental behavior.

Table 1: Persistence Data for Structurally Related Compounds

Advanced Chemical Applications and Materials Science Perspectives of Ethyl 4 Butoxyphenyl Acetate

Potential Integration into Organic Electronic Devices as a Chemical Building Block

Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), are built from organic semiconductors—materials whose performance is intrinsically linked to their molecular structure. While Ethyl (4-butoxyphenyl)acetate is not itself an organic semiconductor, its constituent parts make it a valuable starting point or "building block" for the synthesis of more complex, electroactive molecules.

The core of its potential lies in the functionalizability of its structure. The (4-butoxyphenyl) group can be a key component in the design of organic semiconductors. The alkoxy (butoxy) chain enhances solubility in organic solvents, a critical property for processing and fabricating thin films for devices. Furthermore, the phenyl ring can be modified through various chemical reactions to extend its π-conjugated system, which is essential for charge transport.

The ethyl acetate (B1210297) group serves as a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid, (4-butoxyphenyl)acetic acid, which can then be coupled with other aromatic or heteroaromatic units to build larger, more complex conjugated molecules necessary for semiconductor applications. This modular approach allows chemists to fine-tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to optimize device performance.

Table 1: Potential Synthetic Modifications of this compound for Organic Electronics

Structural Part Potential Modification Target Property Enhancement
Phenyl Ring Bromination, followed by Suzuki or Stille coupling Extension of π-conjugation, tuning of bandgap
Ethyl Acetate Group Hydrolysis to carboxylic acid, then amidation or esterification Linking to other electroactive units, improving charge injection/transport
Butoxy Chain Variation of alkyl chain length (e.g., ethyl, hexyl) Control of solubility, influence on thin-film morphology

Role of this compound in Polymer Synthesis and Modification

In polymer science, the demand for functional monomers that impart specific properties to the final material is ever-growing. This compound can be envisioned as a precursor to such monomers. Through chemical modification, a polymerizable group, such as a vinyl, acrylate, or styrenic moiety, can be introduced onto the phenyl ring.

For instance, acylation followed by reduction and dehydration could introduce a vinyl group, transforming the molecule into a styrenic-type monomer. The resulting polymer, poly(alkoxy-vinylphenyl acetate), would possess side chains with the butoxyphenyl acetate group. This side chain can influence the polymer's properties in several ways:

Solubility and Processability: The butoxy group can enhance the solubility of the polymer in common organic solvents, simplifying its processing.

Thermal Properties: The rigid phenyl group in the side chain could increase the glass transition temperature (Tg) of the polymer compared to simple polyacrylates or polystyrenes.

Post-Polymerization Modification: The ethyl ester group in the side chain remains a reactive site after polymerization. This allows for post-polymerization modification, where the ester can be hydrolyzed or reacted with amines to attach other functional molecules, creating tailored materials for specific applications like drug delivery or sensor technology.

This strategy of creating functional polymers from versatile building blocks is a cornerstone of modern materials chemistry, allowing for the creation of polymers with precisely controlled properties.

Exploration in Liquid Crystal and Photochromic Material Development

The molecular shape of this compound—a rigid core (phenyl ring) with a flexible tail (butoxy chain)—is reminiscent of the structures of calamitic (rod-shaped) liquid crystals. While the compound itself does not exhibit liquid crystalline phases, its derivatives are promising candidates. Liquid crystals are materials that flow like a liquid but have molecules oriented in a crystal-like way, and they are the basis for modern display technologies (LCDs).

The key to inducing mesomorphic behavior is to extend the rigid core of the molecule to increase its aspect ratio. By chemically linking the (4-butoxyphenyl)acetate core to another rigid unit, it is possible to synthesize molecules that exhibit nematic or smectic liquid crystal phases. Research on structurally similar compounds, such as those containing alkoxy-phenyl ester linkages, has shown that these motifs are highly effective at promoting liquid crystallinity. researchgate.net The transition temperatures and the type of liquid crystal phase can be tuned by altering the length of the alkoxy chain (e.g., replacing butoxy with hexyloxy or octyloxy) and by changing the nature of the linked aromatic group. semanticscholar.org

Table 2: Phase Transition Temperatures of Structurally Related Alkoxy-Phenyl Liquid Crystals

Compound Class Alkoxy Chain Length (n) Phase Transitions (°C) Mesophase Type
Phenyl 6-(4-alkoxyphenyl)nicotinates researchgate.net 4 Cr 140.3 SA 148.8 I Smectic A
5 Cr 119.5 SA 150.1 I Smectic A
6 Cr 128.5 SA 149.8 I Smectic A
4-Alkoxymethylene-phenyl esters 5 Cr 45 N 65 I Nematic

In the realm of photochromic materials—compounds that change color upon exposure to light—this compound could serve as a structural component. While not photochromic itself, it can be incorporated into larger molecules like spiropyrans or spirooxazines. kingchroma.com In such a molecule, the (4-butoxyphenyl)acetate moiety could act as a substituent to modulate the properties of the photochromic core, such as its switching speed, fatigue resistance, and the color of its light-induced form.

Automated Synthesis and Discovery Platforms (Self-Driving Laboratories) for Related Structures

The exploration of the full potential of the this compound scaffold requires the synthesis and testing of a large number of derivatives. Traditional, manual synthesis is slow and labor-intensive. This is where automated synthesis and discovery platforms, often called "self-driving laboratories," become invaluable. kit.edu

These platforms integrate robotics, artificial intelligence, and chemical synthesis equipment to autonomously design, conduct, and analyze experiments. nih.gov For a core molecule like this compound, a self-driving laboratory could be programmed to:

Synthesize a Library: Using automated flow chemistry, the platform could rapidly synthesize a large library of analogues by systematically varying the alkoxy chain and the ester group. amidetech.comnih.govdigitellinc.com

High-Throughput Screening: The synthesized compounds could then be automatically transferred to screening stations to test for desired properties. For example, a robotic polarized optical microscope coupled with a heated stage could rapidly identify which derivatives exhibit liquid crystalline behavior and at what temperatures. researchgate.net

AI-Driven Optimization: An AI algorithm would analyze the screening results and decide which new molecular structures to synthesize next to optimize a target property, such as the width of the nematic phase temperature range.

This closed-loop, iterative process can dramatically accelerate the discovery of new materials. nih.gov By applying this technology to the (4-alkoxyphenyl)acetate chemical space, researchers could quickly map structure-property relationships and identify novel compounds for advanced applications in electronics and materials science.

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